molecular formula C11H14BrNO3 B2696103 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 690986-73-3

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B2696103
CAS No.: 690986-73-3
M. Wt: 288.141
InChI Key: FJQDGXRVUMHZJQ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a hydroxyethyl group attached to the acetamide moiety

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group, forming 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with ethanolamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the hydroxyethyl group.

    Reduction Reactions: Products include primary or secondary amines derived from the acetamide moiety.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-bromo-4-methylphenoxy)-N-(2-aminoethyl)acetamide: Similar structure but with an aminoethyl group instead of hydroxyethyl.

    2-(2-bromo-4-methylphenoxy)-N-(2-hydroxypropyl)acetamide: Similar structure but with a hydroxypropyl group instead of hydroxyethyl.

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a hydroxyethyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-8-2-3-10(9(12)6-8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQDGXRVUMHZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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